molecular formula C7H5Cl2N B2406868 2,6-Dichloro-3-ethenylpyridine CAS No. 412028-39-8

2,6-Dichloro-3-ethenylpyridine

Cat. No.: B2406868
CAS No.: 412028-39-8
M. Wt: 174.02
InChI Key: BUQNJBNZWHYJDU-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-ethenylpyridine is an organic compound with the molecular formula C7H5Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and an ethenyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-ethenylpyridine typically involves the chlorination of 3-ethenylpyridine. One common method includes the use of sulfuric acid as a solvent and 2,6-dichloropyridine as a raw material. The reaction is carried out with nitric acid as the nitration reagent, and a catalyst such as sulfamic acid is added. The reaction is maintained at a temperature range of 20-150°C for 10-40 hours .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-ethenylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The ethenyl group can be oxidized to form different functional groups.

    Addition Reactions: The double bond in the ethenyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Addition: Hydrogenation reactions can be carried out using catalysts like palladium on carbon.

Major Products:

    Substitution: Products may include derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Products can include aldehydes, ketones, or carboxylic acids.

    Addition: Hydrogenated products with saturated carbon-carbon bonds.

Scientific Research Applications

2,6-Dichloro-3-ethenylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-ethenylpyridine involves its interaction with specific molecular targets. The chlorine atoms and the ethenyl group contribute to its reactivity and ability to form covalent bonds with biological molecules. These interactions can modulate enzyme activity, disrupt metabolic pathways, and affect cellular functions.

Comparison with Similar Compounds

    2,6-Dichloro-3-methylpyridine: Similar structure but with a methyl group instead of an ethenyl group.

    2,6-Dichloro-3-nitropyridine: Contains a nitro group at the 3 position instead of an ethenyl group.

Uniqueness: 2,6-Dichloro-3-ethenylpyridine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential for diverse applications. The combination of chlorine atoms and the ethenyl group makes it a versatile compound for various synthetic and research purposes .

Properties

IUPAC Name

2,6-dichloro-3-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N/c1-2-5-3-4-6(8)10-7(5)9/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQNJBNZWHYJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412028-39-8
Record name 2,6-dichloro-3-ethenylpyridine
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